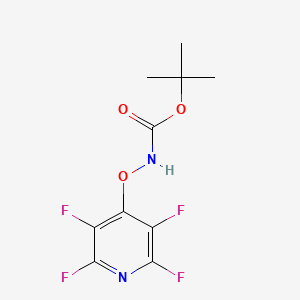
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is a compound that has garnered attention in the field of synthetic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in facilitating the construction of C–N bonds, which are pivotal in the synthesis of various biologically important molecules .
Méthodes De Préparation
The synthesis of tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate involves a photocatalysed protocol. This method allows for the direct C–H amidation of indoles, a process that is enabled by the rational design of the compound. The reaction conditions are mild, and the process exhibits excellent regioselectivity and a broad substrate scope . The general procedure for the preparation involves the use of commercially available solvents and reagents without further purification .
Analyse Des Réactions Chimiques
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate primarily undergoes amidation reactions. The compound is designed to facilitate the formation of C–N bonds through a photocatalysed process. Common reagents used in these reactions include various indoles, and the conditions are typically mild, involving light activation . The major products formed from these reactions are biologically important aminoindoles .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the field of synthetic chemistry. It is used to develop new catalytic strategies for constructing C–N bonds, which are crucial in the synthesis of various biologically active molecules. The compound’s ability to facilitate direct C–H amidation of indoles under mild conditions makes it valuable for preparing a wide range of aminoindoles with excellent regioselectivity .
Mécanisme D'action
The mechanism by which tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate exerts its effects involves photocatalysis. The compound is designed to enable the direct C–H amidation of indoles through a light-activated process. This involves the generation of reactive intermediates that facilitate the formation of C–N bonds . The molecular targets and pathways involved in this process are primarily related to the activation of C–H bonds and the subsequent formation of C–N bonds .
Comparaison Avec Des Composés Similaires
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is unique in its ability to facilitate direct C–H amidation of indoles under mild conditions with excellent regioselectivity. Similar compounds that also facilitate C–N bond formation include various other photocatalysts and amidation agents. the specific design of this compound allows for a broader substrate scope and better regioselectivity compared to other compounds .
Propriétés
Formule moléculaire |
C10H10F4N2O3 |
|---|---|
Poids moléculaire |
282.19 g/mol |
Nom IUPAC |
tert-butyl N-(2,3,5,6-tetrafluoropyridin-4-yl)oxycarbamate |
InChI |
InChI=1S/C10H10F4N2O3/c1-10(2,3)18-9(17)16-19-6-4(11)7(13)15-8(14)5(6)12/h1-3H3,(H,16,17) |
Clé InChI |
BWGHBRJBELKRAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOC1=C(C(=NC(=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


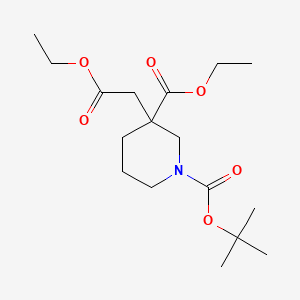


![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)

![ethyl 4-(2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl)-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14034824.png)


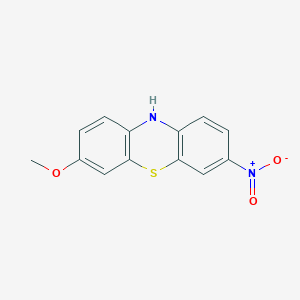
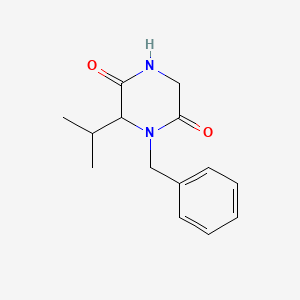
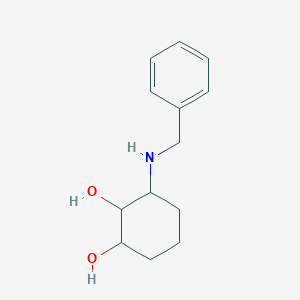
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)

![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
